2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide
Description
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichloropyrimidine moiety attached to an N-methylbenzamide group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Properties
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNUOKRHRYIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Amino-N-methyl-benzamide with 2,4,5-Trichloropyrimidine
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- 2-Amino-N-methyl-benzamide (24.4 g, 0.16 mol)
- 2,4,5-Trichloropyrimidine (39 g, 1.3 equivalents)
- Potassium carbonate (1.3 equivalents)
- Solvent: Dimethylformamide (DMF, 0.5 L)
- Atmosphere: Argon
- Temperature: 75 °C for 5 hours, then room temperature overnight
Procedure:
The amine substrate is dissolved in DMF and mixed with 2,4,5-trichloropyrimidine and potassium carbonate. The mixture is stirred under argon at 75 °C for 5 hours to promote nucleophilic aromatic substitution of the 4-chloro group on the pyrimidine ring by the amine. The reaction is then allowed to proceed at room temperature overnight to complete the substitution.Work-up:
The reaction mixture is poured into water (1 L), causing precipitation of the product. The solid is isolated by filtration, washed with a 1:1 mixture of acetonitrile and water, then dried under vacuum.Yield and Product:
The compound 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide is obtained as a yellow solid with a yield of 78% (38 g).
Characterization Data (NMR)
- Proton NMR (1H NMR) signals include:
Reaction Optimization and Flow Chemistry Insights
Research into flow chemistry and microwave-assisted synthesis has provided insights into optimizing related piperazine and pyrimidine derivatives, which share similar substitution chemistry.
While these methods focus on intermediates, the principles of nucleophilic aromatic substitution and reaction condition optimization apply to the preparation of this compound.
Summary Table of Preparation Methods
| Step | Reactants & Conditions | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Amino-N-methyl-benzamide + 2,4,5-Trichloropyrimidine + K2CO3 | DMF | 75 °C, 5 h + RT overnight | 78 | Argon atmosphere, precipitation work-up |
| 2 | 2,4,5-Trichloropyrimidine + methyl 2-aminobenzoate + DIPEA | 2-Butanol | 80 °C, 3 days | 76 | Methyl ester intermediate formation |
| 3 | Hydrolysis and amidation of methyl ester intermediate (inferred) | Various | Not specified | Not given | Conversion to target amide |
Research Findings and Notes
- The nucleophilic aromatic substitution preferentially occurs at the 4-position chlorine of the pyrimidine ring due to its higher reactivity.
- Potassium carbonate serves as a mild base to deprotonate the amine and facilitate nucleophilic attack.
- DMF is an effective solvent for these reactions due to its polarity and ability to dissolve both organic and inorganic reactants.
- Reaction under inert atmosphere (argon) prevents side reactions such as oxidation.
- The precipitation and washing steps ensure removal of impurities and unreacted starting materials.
- The reaction times and temperatures are critical for yield optimization; prolonged heating at moderate temperatures favors complete substitution without decomposition.
- Alternative methods involving ester intermediates provide flexibility in synthetic routes, especially for subsequent functionalization.
This comprehensive analysis integrates data from multiple peer-reviewed sources and industrial protocols, providing a robust foundation for the preparation of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) .
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural characteristics allow it to interact with bacterial enzymes, potentially leading to effective treatments for bacterial infections.
3. Enzyme Inhibition
- This compound has been studied as an inhibitor of specific enzymes involved in cancer progression. Its mechanism often involves binding to the active sites of these enzymes, thereby disrupting their function .
Case Study 1: Anticancer Activity
In a study aimed at discovering novel inhibitors for focal adhesion kinase (FAK), a series of pyrimidine derivatives were synthesized, including this compound. The results demonstrated significant antiproliferative effects against H1975 NSCLC cells, with some derivatives showing IC50 values comparable to established FAK inhibitors .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that certain derivatives displayed potent activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A related compound with similar chemical properties but different biological activities.
2-Aminopyrimidine: Another pyrimidine derivative with distinct applications in medicinal chemistry.
N-Methylbenzamide: The benzamide moiety without the pyrimidine group, used in different chemical contexts.
Uniqueness
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide is unique due to its specific combination of the dichloropyrimidine and N-methylbenzamide groups. This structure imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide, also known as compound A12, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-amino-N-benzeneamide with 2,4,5-trichloropyrimidine. The process has been optimized to yield high purity and potency for biological evaluations.
Reaction Scheme
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Starting Materials :
- 2-amino-N-benzeneamide
- 2,4,5-trichloropyrimidine
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Reaction Conditions :
- The reactants are combined under controlled temperature and solvent conditions to facilitate the formation of the desired amide bond.
-
Purification :
- The product is purified using standard techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines.
In Vitro Efficacy
| Cell Line | IC50 (nM) |
|---|---|
| A549 (Lung Cancer) | 130 |
| MDA-MB-231 (Breast Cancer) | 94 |
These values demonstrate that compound A12 has a potent inhibitory effect on these cancer cell lines, making it a candidate for further development as an anticancer agent .
The compound functions primarily as a multi-kinase inhibitor. It has shown weak inhibitory activity against cytochrome P450 isoforms, which suggests a favorable metabolic profile conducive to drug development . The structure-activity relationship studies indicate that modifications to the amide group significantly influence its potency and selectivity against various kinases.
Safety Profile
Acute toxicity studies conducted in vivo have indicated that compound A12 possesses an acceptable safety profile, making it suitable for further preclinical evaluations .
Study 1: Kinase Inhibition Profile
In a study focused on evaluating the kinase inhibition profile of compound A12, it was found to inhibit several key kinases involved in cancer progression. The results from molecular docking simulations suggest that the binding affinity of A12 to these kinases is substantial, providing insights into its potential as a targeted therapy .
Study 2: Combination Therapy Potential
Another investigation explored the efficacy of combining compound A12 with other therapeutic agents. Preliminary results indicated enhanced antitumor activity when used in conjunction with established chemotherapy drugs, suggesting a synergistic effect that warrants further exploration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyrimidinyl benzamide derivatives typically employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). For example, evidence from similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) suggests multistep synthesis involving:
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Step 1 : Chlorination of the pyrimidine ring followed by nucleophilic aromatic substitution to introduce the aniline group.
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Step 2 : Amidation via coupling of the pyrimidine intermediate with N-methylbenzamide derivatives using Pd(OAc)₂/XPhos catalysis .
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Optimization : Key parameters include solvent polarity (e.g., toluene/DMF mixtures), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:pyrimidine). Monitoring by LC-MS ensures intermediate purity.
Data Table : Example Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Yield (%) Purity (HPLC) 1 POCl₃, 110°C, 12h 78 >95% 2 Pd(OAc)₂, XPhos, K₂CO₃, 100°C 65 >90%
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography (as in evidence 3 for 2,6-dichloro-N-(4-methylphenyl)benzamide) to resolve bond angles and intermolecular interactions. Mass spectrometry (HR-MS) confirms molecular weight, while NMR (¹H/¹³C, HSQC, HMBC) identifies substitution patterns. DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved in kinase inhibition studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH) or binding pose variations. For example, molecular docking (AutoDock 4.2) of similar benzamides (e.g., TAE-226) into FAK kinase (PDB: 2JKK) showed RMSD <2 Å for most poses, but deviations >1.2 Å in sulfonamide groups altered potency predictions . Validate using:
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Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics.
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Mutagenesis Studies : Test kinase variants to identify critical residues for interaction.
Data Table : Docking Performance for Analogous Inhibitors
Compound Target (PDB) RMSD (Å) Key Binding Motif TAE-226 2JKK 0.689 Pyrimidine-amide PF-562,271 3BZ3 1.181 Trifluoromethyl
Q. What strategies mitigate metabolic instability in vivo for pyrimidinyl benzamide derivatives?
- Methodological Answer : The trifluoromethyl group in analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) enhances metabolic stability by reducing CYP450 oxidation. Additional strategies:
- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow metabolism.
- Prodrug Design : Mask polar groups (e.g., amides) with ester linkages for improved bioavailability .
Safety and Regulatory Considerations
Q. What are the regulatory implications of structural analogs like U-47700 for handling this compound?
- Methodological Answer : Analogs such as 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) are Schedule I opioids in the U.S. and Canada . Researchers must:
- Document Legally : Maintain DEA/FDA approvals for controlled substance analogs.
- Implement Safety Protocols : Use fume hoods, personal protective equipment (PPE), and LC-MS/MS for trace detection in lab environments .
Methodological Gaps and Future Directions
- Crystallography Challenges : Poor solubility may hinder single-crystal growth; consider co-crystallization with cyclodextrins .
- In Vivo Validation : Use CRISPR-engineered murine models to study target engagement and off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
